molecular formula C6H12Cl2N4 B13583184 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride

Cat. No.: B13583184
M. Wt: 211.09 g/mol
InChI Key: CIFCPQXGEGVQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride: is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold in the design of biologically active molecules. The compound’s core structure, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is often used as a building block in the synthesis of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of substituents into the core structure is a critical aspect of the synthesis .

Industrial Production Methods: Industrial production methods for this compound focus on cost-efficiency and scalability. The synthesis is carried out on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride stands out due to its specific structural features and its ability to act as a core protein allosteric modulator. This unique mechanism of action differentiates it from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-6-3-5-4-8-1-2-10(5)9-6;;/h3,8H,1-2,4H2,(H2,7,9);2*1H

InChI Key

CIFCPQXGEGVQCN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)N)CN1.Cl.Cl

Origin of Product

United States

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